molecular formula C5H9N3O B063897 4-amino-5,5-dimethyl-1H-imidazol-2-one CAS No. 176520-59-5

4-amino-5,5-dimethyl-1H-imidazol-2-one

Cat. No. B063897
M. Wt: 127.14 g/mol
InChI Key: IZDSJCOLCBXROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-5,5-dimethyl-1H-imidazol-2-one, also known as ADI, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. ADI is a heterocyclic compound that contains an imidazole ring with an amino group and two methyl groups attached to it.

Mechanism Of Action

The mechanism of action of 4-amino-5,5-dimethyl-1H-imidazol-2-one is not well understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. 4-amino-5,5-dimethyl-1H-imidazol-2-one has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, 4-amino-5,5-dimethyl-1H-imidazol-2-one can increase the levels of acetylcholine in the brain, which can improve cognitive function.

Biochemical And Physiological Effects

4-amino-5,5-dimethyl-1H-imidazol-2-one has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, 4-amino-5,5-dimethyl-1H-imidazol-2-one has been shown to have anti-inflammatory, analgesic, and antitumor effects. 4-amino-5,5-dimethyl-1H-imidazol-2-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 4-amino-5,5-dimethyl-1H-imidazol-2-one in lab experiments is its unique chemical structure, which makes it a versatile building block for the design of new materials and drugs. 4-amino-5,5-dimethyl-1H-imidazol-2-one is also relatively easy to synthesize, making it readily available for use in lab experiments.
One limitation of using 4-amino-5,5-dimethyl-1H-imidazol-2-one in lab experiments is its potential toxicity. 4-amino-5,5-dimethyl-1H-imidazol-2-one has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of 4-amino-5,5-dimethyl-1H-imidazol-2-one is not well understood, which can make it difficult to interpret the results of experiments involving 4-amino-5,5-dimethyl-1H-imidazol-2-one.

Future Directions

There are several future directions for research involving 4-amino-5,5-dimethyl-1H-imidazol-2-one. One area of research is the development of new drugs based on the structure of 4-amino-5,5-dimethyl-1H-imidazol-2-one. 4-amino-5,5-dimethyl-1H-imidazol-2-one's unique chemical structure and reactivity make it a promising building block for the design of new drugs with improved efficacy and safety profiles.
Another area of research is the development of new materials based on the structure of 4-amino-5,5-dimethyl-1H-imidazol-2-one. 4-amino-5,5-dimethyl-1H-imidazol-2-one's unique chemical structure and reactivity make it a versatile building block for the design of new materials with desired properties, such as fluorescent dyes, liquid crystals, and polymers.
Finally, there is a need for further research into the mechanism of action of 4-amino-5,5-dimethyl-1H-imidazol-2-one. Understanding the mechanism of action of 4-amino-5,5-dimethyl-1H-imidazol-2-one can help to optimize its use in various applications, such as drug development and material science.

Synthesis Methods

The synthesis of 4-amino-5,5-dimethyl-1H-imidazol-2-one involves the reaction of 4-cyano-5,5-dimethylimidazole with hydrazine hydrate in the presence of a catalyst such as palladium on carbon. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form 4-amino-5,5-dimethyl-1H-imidazol-2-one. The yield of 4-amino-5,5-dimethyl-1H-imidazol-2-one can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and solvent.

Scientific Research Applications

4-amino-5,5-dimethyl-1H-imidazol-2-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and agriculture.
In medicinal chemistry, 4-amino-5,5-dimethyl-1H-imidazol-2-one has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. 4-amino-5,5-dimethyl-1H-imidazol-2-one has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases, making it a promising drug candidate.
In material science, 4-amino-5,5-dimethyl-1H-imidazol-2-one has been used as a building block for the synthesis of various functional materials, such as fluorescent dyes, liquid crystals, and polymers. 4-amino-5,5-dimethyl-1H-imidazol-2-one's unique chemical structure and reactivity make it a versatile building block for the design of new materials with desired properties.
In agriculture, 4-amino-5,5-dimethyl-1H-imidazol-2-one has been studied for its potential use as a plant growth regulator. 4-amino-5,5-dimethyl-1H-imidazol-2-one has been shown to promote root growth and enhance the tolerance of plants to environmental stress, making it a promising candidate for the development of new plant growth regulators.

properties

IUPAC Name

4-amino-5,5-dimethyl-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-5(2)3(6)7-4(9)8-5/h1-2H3,(H3,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDSJCOLCBXROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NC(=O)N1)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5,5-dimethyl-1H-imidazol-2-one

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